molecular formula C17H23NO3 B1331327 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid CAS No. 593261-87-1

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

Cat. No. B1331327
M. Wt: 289.4 g/mol
InChI Key: BJBSXVBIXHZPGO-UHFFFAOYSA-N
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Description

The compound "1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are often synthesized for their potential biological activities, such as antilipidemic, antibacterial, anthelmintic, and anticancer properties. The tert-butyl group attached to the benzoyl moiety suggests that the compound may have increased lipophilicity, which could influence its biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including condensation, amination, oxidation, and substitution reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction under basic conditions . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI as a catalyst . These methods highlight the versatility of piperidine derivatives in chemical synthesis and their potential as intermediates for biologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as LCMS, NMR, and IR, as well as X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, which are essential for their transformation into biologically active molecules. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions demonstrate the chemical reactivity of the piperidine ring and its substituents, which can be strategically manipulated to obtain desired pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with specific unit cell parameters, indicating its crystalline nature . These properties can affect the compound's stability, formulation, and bioavailability.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization in Molecular Crystals : The synthesis and characterization of related compounds, such as tert-butyl piperazine carboxylate, involve condensation reactions and are characterized by various spectroscopic techniques. These compounds exhibit certain biological activities like moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Chemical Synthesis

  • Intermediate in Medicinal Chemistry Synthesis : Similar compounds are important intermediates in the synthesis of biologically active compounds like crizotinib, highlighting their role in medicinal chemistry (Kong et al., 2016).

Structural Analysis and Properties

  • X-ray Diffraction Studies and Molecular Architecture : Analysis of molecular structures using X-ray diffraction reveals insights into the molecular architecture, such as the intermolecular interactions and crystal systems of related compounds (Armstrong et al., 2002).

  • Study of Molecular Properties in Crystallography : Investigations into the properties of related compounds, such as tert-butyl piperidine carboxylate, provide valuable data on molecular arrangements and bonding, which can be critical for understanding their chemical behavior (Richter et al., 2009).

Biological Applications

  • Exploration in Antibacterial and Anthelmintic Activity : Some compounds structurally related to 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid have been tested for their antibacterial and anthelmintic properties, indicating potential applications in pharmaceutical research (Smith et al., 2010).

  • Potential in Anticancer Agent Synthesis : The derivatives of piperidine carboxylic acid are being evaluated for their potential as anticancer agents, demonstrating the compound's significance in the development of new cancer treatments (Rehman et al., 2018).

properties

IUPAC Name

1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSXVBIXHZPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352897
Record name 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

CAS RN

593261-87-1
Record name 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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